7-Hydroxymitragynine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Analgesic Effects: Potential Contributor or Not?

Mitragynine is known for its pain-relieving properties, and researchers have investigated the role of 7-HMG in this effect. Some early studies suggested 7-HMG might be the key mediator of kratom's analgesia by acting on mu-opioid receptors [].

However, more recent research using mice models found that 7-HMG might not significantly contribute to mitragynine's pain-relieving effects []. This challenges the initial hypothesis and suggests further investigation is needed.

7-Hydroxymitragynine is a significant alkaloid derived from the kratom plant, specifically from the species Mitragyna speciosa. It is recognized as an active metabolite of mitragynine, the primary psychoactive component in kratom. This compound exhibits potent analgesic properties by acting as a mu-opioid receptor agonist, similar to morphine, but with reportedly higher efficacy and a distinct pharmacological profile . Its unique structure allows it to engage in various biological interactions, making it a focal point in studies concerning pain management and opioid alternatives.

Opioid Receptor Activity:

7-OH, like mitragynine, interacts with opioid receptors in the body. It acts as a partial agonist at mu (μ) opioid receptors, similar to pain medications like morphine, but with potentially less pronounced side effects [, ]. Additionally, 7-OH may act as an antagonist at other opioid receptors (delta and kappa), further influencing its overall effects [].

Further Research Needed:

The exact mechanisms by which 7-OH produces its effects and how it differs from mitragynine require further investigation [, ].

The formation of 7-hydroxymitragynine primarily occurs through the metabolic conversion of mitragynine via cytochrome P450 enzymes, particularly isoform 3A4. This biotransformation introduces a hydroxy group at the 7-position of the mitragynine molecule. In vitro studies have demonstrated that this conversion is significant in both human and mouse liver microsomes, where 7-hydroxymitragynine emerges as the major metabolite following mitragynine degradation .

Additionally, chemical synthesis methods have been explored. For instance, mitragynine can be oxidized using reagents like bis(trifluoroacetoxy)iodo)benzene (PIFA) under controlled conditions to yield 7-hydroxymitragynine. This synthetic approach allows for the manipulation of reaction parameters to optimize yield and purity .

7-Hydroxymitragynine exhibits notable biological activities, primarily through its interaction with opioid receptors. It binds strongly to mu-opioid receptors, producing analgesic effects comparable to traditional opioids while potentially minimizing adverse effects such as respiratory depression . Research indicates that it possesses a G protein-biased agonism profile, which may enhance its therapeutic potential by providing pain relief without the typical side effects associated with classical opioids .

Furthermore, studies show that 7-hydroxymitragynine also interacts with other neurotransmitter systems, including dopamine and serotonin receptors, contributing to its mood-enhancing and sedative effects . This multifaceted activity underscores its potential as a candidate for developing safer pain management therapies.

Synthesis of 7-hydroxymitragynine can occur through both natural and synthetic pathways:

- Natural Metabolism:

- Occurs in vivo when mitragynine is metabolized by cytochrome P450 enzymes in the liver.

- The primary metabolic pathway involves hydroxylation at the 7-position of mitragynine.

- Chemical Synthesis:

- Using reagents like PIFA in solvents such as tetrahydrofuran and water under inert conditions (e.g., argon atmosphere).

- The reaction typically involves oxidation processes that convert mitragynine into 7-hydroxymitragynine while maintaining high purity through subsequent extraction and purification steps .

The primary applications of 7-hydroxymitragynine are in pain relief and therapeutic interventions for opioid dependence. Its potent analgesic properties make it a candidate for managing chronic pain conditions without the high risk of addiction associated with conventional opioids. Furthermore, ongoing research is exploring its potential use in treating opioid withdrawal symptoms and enhancing mood disorders due to its interaction with various neurotransmitter systems .

Several compounds share structural similarities or pharmacological profiles with 7-hydroxymitragynine:

| Compound | Source | Potency at Mu-Opioid Receptor | Unique Features |

|---|---|---|---|

| Mitragynine | Mitragyna speciosa | Lower than 7-hydroxymitragynine | Major alkaloid in kratom; less potent analgesic |

| Morphine | Opium poppy | High | Traditional opioid; higher addiction potential |

| Oxycodone | Semi-synthetic opioid | High | Commonly prescribed; risk of dependency |

| Fentanyl | Synthetic opioid | Extremely high | Potent analgesic; significant overdose risk |

While all these compounds interact with opioid receptors to produce analgesic effects, 7-hydroxymitragynine stands out due to its unique metabolic pathway from mitragynine and its potential for reduced side effects compared to traditional opioids like morphine and oxycodone .

Early Identification and Initial Characterization

7-OH was first isolated and characterized in 1994 by Ponglux et al., who identified it as a minor alkaloid in Mitragyna speciosa leaves. Initial studies focused on its structural elucidation, revealing a hydroxylated derivative of mitragynine at the C7 position. Early research highlighted its unique opioid receptor binding profile, which contrasted with mitragynine’s partial agonist activity.

Key Historical Milestones

| Year | Event | Significance |

|---|---|---|

| 1994 | First isolation and structural characterization | Established 7-OH as a distinct alkaloid in kratom |

| 2004 | Demonstration of antinociceptive effects in mice | Confirmed opioid receptor-mediated analgesia |

| 2016 | DEA’s proposed scheduling of 7-OH as a Schedule I substance | Highlighted regulatory interest in its pharmacological potential |

| 2020 | Confirmation of CYP3A4-mediated metabolism in humans | Clarified metabolic pathways and drug interactions |

Regulatory and Research Evolution

The U.S. Drug Enforcement Administration (DEA) proposed scheduling 7-OH and mitragynine in 2016 due to concerns about abuse potential, though this was withdrawn following public opposition. Subsequent research, including pharmacokinetic studies in humans, has focused on elucidating its metabolic fate and receptor interactions.

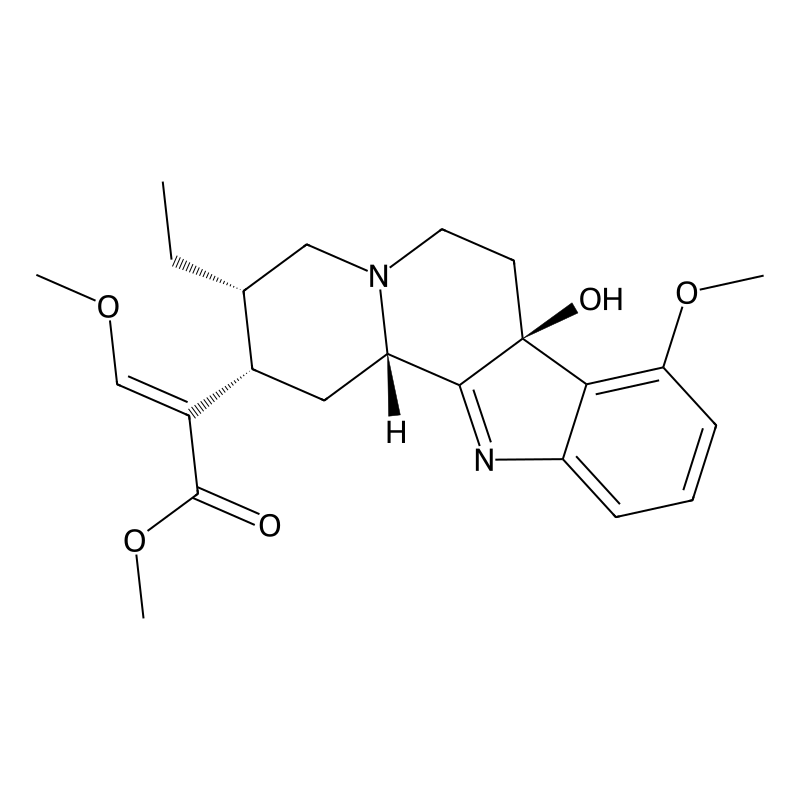

Molecular Structure and Formula

7-Hydroxymitragynine is a terpenoid indole alkaloid characterized by its complex polycyclic structure incorporating an indolo[2,3-a]quinolizine core framework [1] [2]. The compound possesses a molecular formula of C₂₃H₃₀N₂O₅ with a molecular weight of 414.50 g/mol [1] [3] [4]. The structural architecture features a tetracyclic ring system consisting of fused indole and quinolizine components, with an additional hydroxyl substitution at the 7a position that distinguishes it from its parent compound mitragynine [1] [5].

The molecular structure encompasses several distinct functional groups including an indole nitrogen heterocycle, two methoxy substituents, a methyl ester group, and the characteristic hydroxyl group at position 7a [1] [7]. The compound exhibits a β-methoxyacrylate moiety that contributes to its overall structural complexity and biological activity profile [9]. The presence of an ethyl substituent at position 3 further enhances the three-dimensional architecture of the molecule [1] [7].

| Molecular Properties | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₃₀N₂O₅ | [1] [3] [4] |

| Molecular Weight | 414.50 g/mol | [1] [3] [4] |

| Monoisotopic Mass | 414.215472 Da | [3] |

| Heavy Atom Count | 30 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 7 | [1] |

Physicochemical Characteristics

The physicochemical properties of 7-hydroxymitragynine reflect its alkaloid nature and structural complexity [5]. The compound exhibits poor water solubility, consistent with its lipophilic character, while demonstrating enhanced solubility in organic solvents such as methanol (10 mg/mL) and ethanol (5 mg/mL) [5] [12]. The predicted boiling point ranges from 567.4±50.0°C, indicating thermal stability under standard conditions [5].

The compound displays a predicted density of 1.29±0.1 g/cm³ and maintains a crystalline solid physical form under ambient conditions [5]. Storage requirements specify maintenance at -20°C in freezer conditions to preserve compound integrity [5]. The flash point has been determined to be 2°C, indicating relatively low volatility characteristics [12].

Optical rotation measurements reveal a positive specific rotation of [α]D = +47.9° (c. 0.55, CHCl₃), distinguishing it from mitragynine which exhibits negative optical rotation [8]. The predicted pKa value of 12.20±0.60 suggests basic character, consistent with the presence of nitrogen-containing heterocycles in the molecular structure [5].

| Physicochemical Properties | Value | Reference |

|---|---|---|

| Melting Point | Not determined | [8] [12] |

| Boiling Point | 567.4±50.0°C (predicted) | [5] |

| Density | 1.29±0.1 g/cm³ (predicted) | [5] |

| Flash Point | 2°C | [12] |

| pKa | 12.20±0.60 (predicted) | [5] |

| Water Solubility | Poorly soluble | [5] [12] |

| Methanol Solubility | 10 mg/mL | [5] [12] |

| Ethanol Solubility | 5 mg/mL | [5] [12] |

| Optical Rotation | +47.9° (c. 0.55, CHCl₃) | [8] |

Structural Relationship to Mitragynine

7-Hydroxymitragynine represents an oxidative metabolite of mitragynine, distinguished primarily by the presence of an additional hydroxyl group at the 7a position [6] [15]. Both compounds share the identical indolo[2,3-a]quinolizine core structure, with 7-hydroxymitragynine containing one additional oxygen atom in its molecular formula compared to mitragynine's C₂₃H₃₀N₂O₄ composition [1] [8].

The structural transformation from mitragynine to 7-hydroxymitragynine occurs through cytochrome P450-mediated oxidative metabolism, specifically involving CYP3A enzymes [15]. This biotransformation introduces the hydroxyl functionality at the 7a position while preserving all other structural features including the ethyl substituent, methoxy groups, and β-methoxyacrylate moiety [6] [15].

The molecular weight differential between the two compounds amounts to 16.00 g/mol, corresponding precisely to the addition of one oxygen atom [1] [8]. Despite this seemingly minor structural modification, the hydroxyl substitution significantly alters the compound's pharmacological profile and receptor binding characteristics [10]. The oxidative transformation maintains the overall stereochemical configuration while introducing an additional chiral center at position 7a [8].

| Structural Comparison | Mitragynine | 7-Hydroxymitragynine |

|---|---|---|

| Molecular Formula | C₂₃H₃₀N₂O₄ | C₂₃H₃₀N₂O₅ |

| Molecular Weight | 398.50 g/mol | 414.50 g/mol |

| Hydroxyl Groups | 0 | 1 (position 7a) |

| Chiral Centers | 3 | 4 |

| Optical Rotation | -126° to -128° | +47.9° |

Stereochemistry and Conformational Analysis

7-Hydroxymitragynine possesses four defined stereocenters, resulting in a specific absolute configuration of (2S,3S,7aS,12bS) [8]. The presence of four asymmetric carbon atoms theoretically permits 32 potential stereoisomers, though only three occur naturally in Mitragyna speciosa: 7-hydroxymitragynine, 7-hydroxyspeciociliatine, and 7-hydroxymitraciliatine [8].

The stereochemical configuration at position 7a adopts the S-configuration, as determined through computational analysis and spectroscopic characterization [8]. The compound maintains E-stereochemistry in the double bond within the β-methoxyacrylate group, consistent with naturally occurring mitragynine alkaloids [8]. This E-configuration contributes to the overall molecular rigidity and influences the compound's three-dimensional conformation.

Computational conformational analysis using density functional theory methods at the B3LYP/6-311++G(d,p) level has revealed preferred molecular geometries and conformational stability [11] [16]. The indolo[2,3-a]quinolizine core adopts a relatively rigid conformation due to the fused ring system, while the ethyl and β-methoxyacrylate substituents exhibit greater conformational flexibility [9] [11].

Molecular dynamics simulations demonstrate that the compound maintains stable conformations during receptor binding interactions, with the hydroxyl group at position 7a contributing to enhanced binding affinity through additional hydrogen bonding capabilities [9]. The stereochemical arrangement positions functional groups optimally for receptor recognition and binding specificity [9] [10].

IUPAC Nomenclature and Chemical Identifiers

The systematic IUPAC nomenclature for 7-hydroxymitragynine is methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate [1] [7]. This comprehensive name reflects the complete stereochemical configuration and structural features of the molecule.

The compound is registered under CAS number 174418-82-7 and carries the UNII identifier 2T3TWA75R0 for regulatory purposes [1] [7]. Database entries include PubChem CID 44301524, ChEBI ID CHEBI:180536, and ChEMBL ID CHEMBL61630, facilitating cross-referencing across chemical databases [7].

The InChI (International Chemical Identifier) string provides a unique computational representation: InChI=1S/C23H30N2O5/c1-5-14-12-25-10-9-23(27)20-17(7-6-8-19(20)29-3)24-21(23)18(25)11-15(14)16(13-28-2)22(26)30-4/h6-8,13-15,18,27H,5,9-12H2,1-4H3/b16-13+/t14-,15+,18+,23+/m1/s1 [1] [7]. The corresponding InChIKey RYENLSMHLCNXJT-CYXFISRXSA-N serves as a condensed hash representation for database searching [1] [7].

The SMILES (Simplified Molecular Input Line Entry System) notation CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)O encodes the complete molecular structure including stereochemical information [1] [7].

| Chemical Identifiers | Value | Reference |

|---|---|---|

| IUPAC Name | methyl (E)-2-[(2S,3S,7aS,12bS)-3-ethyl-7a-hydroxy-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | [1] [7] |

| CAS Number | 174418-82-7 | [1] [3] [4] |

| UNII | 2T3TWA75R0 | [7] |

| PubChem CID | 44301524 | [1] [7] |

| ChEBI ID | CHEBI:180536 | [7] |

| ChEMBL ID | CHEMBL61630 | [7] |

| InChIKey | RYENLSMHLCNXJT-CYXFISRXSA-N | [1] [7] |

Concentration in Mitragyna speciosa

7-Hydroxymitragynine occurs naturally in kratom leaves at concentrations ranging from 0.5 to 1.2 percent by weight, representing only a minor fraction of the total alkaloid content [1] [2]. Research has consistently demonstrated that while mitragynine comprises the major alkaloid component, often accounting for 12 to 66 percent of total alkaloids depending on geographic origin, 7-hydroxymitragynine typically represents less than 2 percent of the total alkaloid profile [3] [4]. In natural kratom leaves, 7-hydroxymitragynine concentrations average between 0.6 and 0.7 percent, making direct extraction from plant material economically impractical for commercial applications [1] [5].

The distribution of 7-hydroxymitragynine within the plant follows a distinct pattern, with the highest concentrations found in mature leaves, followed by stipules and stems [6]. Notably, root tissues contain negligible amounts of this alkaloid, with most research indicating complete absence in root extracts [7] [8]. This distribution pattern suggests that 7-hydroxymitragynine formation occurs primarily in aerial plant tissues, particularly in photosynthetically active organs where secondary metabolite synthesis is most pronounced.

Within leaf tissues, 7-hydroxymitragynine accumulation varies significantly with leaf maturity. Juvenile leaves contain higher concentrations of precursor alkaloids such as corynantheidine and speciociliatine, while mature leaves demonstrate peak 7-hydroxymitragynine concentrations [6]. This developmental pattern indicates that the biosynthetic machinery for 7-hydroxymitragynine production becomes fully active only as leaves reach physiological maturity.

Geographical and Botanical Variations

Geographical origin significantly influences 7-hydroxymitragynine concentrations in Mitragyna speciosa populations. Malaysian kratom samples frequently contain higher levels of 7-hydroxymitragynine compared to Indonesian sources, with some Malaysian varieties showing concentrations up to 0.9 percent by weight [4] [3]. Thai kratom displays highly variable alkaloid profiles depending on the specific cultivation region, with 7-hydroxymitragynine levels ranging from 0.4 to 1.0 percent [9] [10].

Indonesian kratom, representing the largest global production source, typically exhibits 7-hydroxymitragynine concentrations of 0.5 to 0.6 percent, with notable variations between different islands and cultivation zones [4] [11]. Borneo strains often demonstrate higher alkaloid concentrations overall, with 7-hydroxymitragynine levels reaching 0.7 percent in some samples [3]. Sumatran varieties generally show intermediate concentrations, averaging 0.6 percent 7-hydroxymitragynine content [4].

Vein color variations, representing different harvesting stages and processing methods, also influence 7-hydroxymitragynine concentrations. Red vein varieties typically contain higher concentrations of 7-hydroxymitragynine compared to green and white vein strains [3] [4]. Green Malay strains have shown particularly high 7-hydroxymitragynine levels, with some samples containing up to 1.19 percent, while maintaining the highest overall alkaloid purity at 94.9 percent [3].

The Red Bali variety demonstrates complex alkaloid profiles, with 24 different alkaloids identified compared to 11 in other strains, suggesting genetic diversity that may contribute to varying 7-hydroxymitragynine concentrations [3]. These botanical variations highlight the importance of strain selection and geographic sourcing in determining final alkaloid concentrations in kratom products.

Biosynthetic Pathway in Plant Tissues

The biosynthesis of 7-hydroxymitragynine follows the monoterpenoid indole alkaloid pathway, beginning with the condensation of tryptamine and secologanin to form strictosidine [12] [7]. This initial step occurs primarily in root tissues, where strictosidine synthase expression is highest [7]. The pathway then progresses through strictosidine aglycone formation via strictosidine glucosidase activity, also occurring predominantly in root tissues [7].

The conversion of strictosidine aglycone to corynantheidine represents a crucial branch point in the biosynthetic pathway. Two medium-chain alcohol dehydrogenases, designated as MsDCS1 and MsDCS2, catalyze the stereoselective reduction at the C-20 position, determining whether the pathway proceeds toward mitragynine or speciogynine formation [13] [7]. This enzymatic step occurs in both root and stem tissues, with moderate expression levels observed in transcriptomic analyses [7].

The final hydroxylation step that converts mitragynine to 7-hydroxymitragynine occurs primarily in leaf tissues, where specialized hydroxylase enzymes catalyze the oxidation at the C-7 position [6] [7]. This tissue-specific localization explains why 7-hydroxymitragynine concentrations are highest in mature leaves and suggests that the biosynthetic machinery for this final step requires the unique cellular environment found in photosynthetically active tissues.

Methyltransferase enzymes play crucial roles in the later stages of the pathway, particularly in the conversion of corynantheidine to mitragynine [13] [7]. These enzymes show moderate expression levels in leaf tissues and are responsible for the methylation reactions that stabilize the alkaloid structure and enhance its pharmacological properties [7].

The biosynthetic pathway demonstrates remarkable tissue specificity, with early steps occurring in roots and later modifications taking place in aerial tissues. This distribution suggests that either completed alkaloids are transported from roots to leaves, or alternatively, biosynthetic intermediates are transported to leaves where final processing occurs [7]. Evidence from metabolomic studies supports the latter hypothesis, as root tissues lack mature alkaloids while containing high concentrations of early pathway intermediates [7] [8].

Environmental Factors Affecting Production

Environmental conditions significantly influence 7-hydroxymitragynine production in Mitragyna speciosa, with multiple factors contributing to variations in alkaloid synthesis. Light intensity emerges as the most critical environmental factor, with high light conditions promoting increased alkaloid production by 1.5 to 2.0 times compared to low light environments [14] [15]. Full sun exposure enhances the biosynthetic machinery responsible for alkaloid formation, likely through increased photosynthetic activity and energy availability for secondary metabolite synthesis [16].

Temperature regulation plays a crucial role in alkaloid biosynthesis, with optimal ranges between 25 and 30 degrees Celsius promoting stable 7-hydroxymitragynine synthesis [14] [15]. Temperatures outside this range can reduce alkaloid production by up to 10 percent, highlighting the importance of thermal regulation in cultivation systems [15]. Seasonal temperature variations contribute to the observed fluctuations in alkaloid content, with dry season conditions typically favoring higher concentrations [9] [10].

Relative humidity influences alkaloid production through its effects on plant water relations and stomatal conductance. Optimal humidity levels between 70 and 85 percent promote 15 to 20 percent increases in 7-hydroxymitragynine synthesis [14] [15]. Humidity levels outside this range can stress the plant and redirect metabolic resources away from secondary metabolite production toward stress response mechanisms [15].

Soil chemical properties profoundly affect alkaloid biosynthesis, with soil pH, calcium content, and magnesium availability showing strong correlations with 7-hydroxymitragynine production [14] [15]. Neutral soil pH conditions between 6.0 and 7.0 optimize alkaloid synthesis by 25 percent compared to acidic or basic conditions [15]. Calcium availability in the range of 15 to 25 milligrams per kilogram promotes alkaloid synthesis by 30 percent, while magnesium content between 8 and 15 milligrams per kilogram enhances production by 20 percent [15] [11].

Soil water content requires careful balance, with moderate volumetric water content between 25 and 35 percent providing optimal conditions for alkaloid biosynthesis [14] [15]. Excessive water content can lead to root stress and reduced alkaloid production, while insufficient water availability limits the metabolic processes necessary for secondary metabolite synthesis [15].

Seasonal variations demonstrate the integrated effects of multiple environmental factors on alkaloid production. Summer conditions with high light intensity and moderate humidity typically produce the highest 7-hydroxymitragynine concentrations, with levels reaching 4.94 percent mitragynine content and correspondingly high 7-hydroxymitragynine levels [9] [10]. Rainy season conditions significantly reduce alkaloid production, with mitragynine content dropping to 0.74 percent and proportional decreases in 7-hydroxymitragynine concentrations [9] [10].

The distance from riparian areas influences alkaloid production through its effects on soil nutrient availability and microclimate conditions. Kratom plants cultivated 580 to 650 meters from water sources show superior alkaloid production compared to those grown 20 to 50 meters from rivers, with total alkaloid content increasing from 13.57 to 15.49 percent [11]. This pattern suggests that moderate water availability combined with enhanced soil drainage promotes optimal conditions for alkaloid biosynthesis [11].

Nutrient availability, particularly nitrogen, phosphorus, and potassium, affects alkaloid production through its influence on plant growth and metabolic activity. Adequate phosphorus availability enhances root development and improves nutrient uptake efficiency, while potassium contributes to stem development and overall plant vigor [11]. These macronutrients work synergistically with micronutrients to support the complex enzymatic processes involved in alkaloid biosynthesis [11].